molecular formula C27H46O2 B1213696 Cholestan-6-one, 3-hydroxy-, (3beta)- CAS No. 70223-10-8

Cholestan-6-one, 3-hydroxy-, (3beta)-

Cat. No.: B1213696
CAS No.: 70223-10-8
M. Wt: 402.7 g/mol
InChI Key: JQMQKOQOLPGBBE-DNFLUMAFSA-N
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Description

Cholestan-6-one, 3-hydroxy-, (3beta)-: is a steroid molecule that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of cholesterol and is characterized by the presence of a hydroxyl group at the third carbon and a ketone group at the sixth carbon in the cholestane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholestan-6-one, 3-hydroxy-, (3beta)- typically involves the oxidation of cholesterol or its derivatives. One common method includes the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Cholestan-6-one, 3-hydroxy-, (3beta)- may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Cholestan-6-one, 3-hydroxy-, (3beta)- undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the hydroxyl group to a ketone, forming cholestane-3,6-dione.

    Reduction: The ketone group at the sixth position can be reduced to form cholestan-6-ol, 3-hydroxy-, (3beta)-.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Cholestane-3,6-dione.

    Reduction: Cholestan-6-ol, 3-hydroxy-, (3beta)-.

    Substitution: Derivatives with substituted functional groups at the third or sixth position.

Scientific Research Applications

Cholestan-6-one, 3-hydroxy-, (3beta)- has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a precursor in the synthesis of other steroidal compounds.
  • Employed in studies of steroidal reaction mechanisms and pathways.

Biology:

  • Investigated for its role in cellular processes and metabolic pathways.
  • Studied for its potential effects on cell signaling and membrane structure.

Medicine:

  • Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
  • Used in the development of steroid-based drugs and treatments.

Industry:

  • Utilized in the production of steroidal intermediates for pharmaceuticals.
  • Applied in the synthesis of bioactive compounds for agricultural and environmental applications.

Mechanism of Action

The mechanism of action of Cholestan-6-one, 3-hydroxy-, (3beta)- involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play crucial roles in its biological activity, influencing its binding to receptors and enzymes. The compound can modulate various signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

    Cholestane-3,6-dione: A derivative formed by the oxidation of Cholestan-6-one, 3-hydroxy-, (3beta)-.

    Cholestan-6-ol, 3-hydroxy-, (3beta)-: A reduced form of the compound.

    Cholestane-3,5,6-triol: Another hydroxylated derivative of cholesterol.

Uniqueness: Cholestan-6-one, 3-hydroxy-, (3beta)- is unique due to its specific structural features, including the hydroxyl group at the third carbon and the ketone group at the sixth carbon. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24?,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMQKOQOLPGBBE-DNFLUMAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70223-10-8, 1175-06-0
Record name 6-Ketocholestanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070223108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-oxocholestanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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